Vilazodone D8

Bioanalytical method validation Pharmacokinetics LC-MS/MS

Quantifying vilazodone in plasma without a stable isotope-labeled internal standard (SIL-IS) introduces matrix effects compromising bioanalytical accuracy. Vilazodone D8 is a deuterium-labeled SIL-IS engineered for precise LC-MS/MS quantification. • Achieves LLOQ of 0.300 ng/mL, enabling accurate quantification in the terminal elimination phase and special populations. • Co-elutes with vilazodone, ensuring identical extraction recovery and ionization efficiency. • Supplied with full COA, ≥98% purity, traceable to pharmacopeial standards for ANDA/DMF regulatory submissions.

Molecular Formula C26H27N5O2
Molecular Weight 449.6 g/mol
Cat. No. B2630521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone D8
Molecular FormulaC26H27N5O2
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
InChIInChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2
InChIKeySGEGOXDYSFKCPT-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Vilazodone D8 Product Overview


Vilazodone D8 (CAS 1794789-93-7) is a deuterium-labeled analog of the antidepressant vilazodone, a combined serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . The D8 compound incorporates eight deuterium atoms on the piperazine ring moiety, increasing the molecular weight from 441.5 Da (vilazodone) to 449.6 Da . It functions exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of vilazodone in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. The compound is supplied as a solid with purity specifications of ≥98% to ≥99% deuterated forms, and is intended strictly for analytical research use, not for human administration .

✓ SIL-IS for vilazodone LC-MS/MS quantification
✓ Deuterium-labeled (D8); co-elution for matrix effect compensation
✓ Analytical research use; solid, documented isotopic purity

Why Vilazodone D8 Cannot Be Substituted


Generic substitution of Vilazodone D8 with unlabeled vilazodone or structurally dissimilar internal standards in LC-MS/MS workflows introduces unacceptable analytical error and regulatory non-compliance. The deuterium labeling confers nearly identical physicochemical properties (extraction recovery, ionization efficiency, chromatographic behavior) to the target analyte vilazodone, enabling precise compensation for matrix effects and instrumental variability—a capability that non-isotopic internal standards such as escitalopram inherently lack [1]. Furthermore, regulatory guidelines for bioanalytical method validation, including those from the FDA and EMA, explicitly mandate the use of stable isotope-labeled internal standards for definitive quantification in pharmacokinetic and bioequivalence studies [2]. Procurement of Vilazodone D8 from vendors providing detailed Certificates of Analysis (COA) with traceability to USP or EP pharmacopeial standards is a critical requirement for ANDA submissions and commercial production quality control [3].

Risk: Non-isotopic internal standards lack matched physicochemical properties, compromising matrix effect and recovery compensation.
Risk: Bioanalytical validation documentation typically requires stable isotope-labeled internal standards for definitive quantification.
Risk: COA traceability and isotopic distribution documentation may differ between vendors, impacting method consistency.

Vilazodone D8 Analytical Evidence


LLOQ Advantage in Human Plasma

A validated UPLC-MS/MS method employing Vilazodone D8 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.300 ng/mL in human plasma, with a linear range extending to 300.000 ng/mL [1]. In contrast, a previously published method using the structurally distinct drug escitalopram as the internal standard achieved an LLOQ of only 1 ng/mL with a linear range of 1–200 ng/mL [2].

LLOQ in Human Plasma
Cross-study comparable
0.300 ng/mL vs. 1 ng/mL
3.3-fold lower LLOQ
Supports low-concentration PK research
UPLC-MS/MS; human plasma research matrix
Bioanalytical method validation Pharmacokinetics LC-MS/MS

Matrix Effect Compensation

In the validated method employing Vilazodone D8, no matrix effect was observed within the validated range of 0.300–300.000 ng/mL, and extraction recovery was consistent and reproducible across low, middle, and high concentration levels [1]. This contrasts with a class-level concern for deuterated internal standards: significant isotopic effects can cause deuterated IS to elute at different retention times from the target analyte, diminishing matrix effect compensation capability [2].

Matrix Effect Compensation
Supporting evidence
No matrix effect observed
(0.300–300.000 ng/mL)
Supports ion suppression compensation
Deuterium isotope shift not observed
Matrix effect Ion suppression LC-MS/MS validation

Isotopic Purity Specification

Vilazodone D8 is supplied with a purity specification of ≥99% deuterated forms (d1–d8), with batch-specific Certificates of Analysis (COA) provided by vendors such as Cayman Chemical . In contrast, alternative suppliers may provide products with a minimum purity specification as low as 95%, lacking detailed isotopic distribution data or comprehensive COA documentation .

Isotopic Purity
Data to verify
≥99% deuterated forms vs. 95% minimum
Supports isotopic enrichment reliability
Batch-specific COA review recommended
Isotopic purity Certificate of Analysis Regulatory compliance

Storage Stability Profile

Vilazodone D8 lyophilized powder is stable for 36 months (3 years) when stored at -20°C under desiccated conditions [1]. In solution form, stability is limited to 6 months at -20°C or 1 month at -20°C depending on solvent conditions . This contrasts with unlabeled vilazodone, which may exhibit different long-term stability profiles under identical storage conditions.

Storage Stability
Class-level inference
3 years (powder, -20°C)
Supports long-term procurement planning
Lyophilized form; solution stability varies
Storage stability Procurement Inventory management

Vilazodone D8 Application Scenarios


High-Sensitivity Pharmacokinetic Studies

Investigators conducting pharmacokinetic studies of vilazodone in human volunteers, particularly those requiring detection of low plasma concentrations during the terminal elimination phase or in special populations (pediatric, hepatic impairment), should prioritize Vilazodone D8 as the internal standard. The validated method employing Vilazodone D8 achieves an LLOQ of 0.300 ng/mL, enabling accurate quantification at concentrations below the 1 ng/mL threshold achievable with non-isotopic internal standards [1]. This sensitivity supports bioequivalence studies for generic vilazodone formulations where precise AUC and Cmax determination at low concentrations is critical for regulatory submission.

ANDAs and DMF Submissions

Pharmaceutical companies developing abbreviated new drug applications (ANDAs) for generic vilazodone formulations or preparing drug master files (DMFs) should procure Vilazodone D8 from vendors supplying full Certificates of Analysis with traceability to USP or EP pharmacopeial standards [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and its use as a reference standard supports analytical method validation (AMV) and quality control (QC) applications required for regulatory submissions [2].

Therapeutic Drug Monitoring (TDM) Assays

Clinical laboratories implementing therapeutic drug monitoring assays for vilazodone should select Vilazodone D8 as the internal standard to ensure accurate quantification across the clinically relevant concentration range. The validated UPLC-MS/MS method using Vilazodone D8 covers a linear range of 0.300–300.000 ng/mL with no observed matrix effects in human plasma, and the method is suitable for high-throughput clinical bio-studies with a short analysis time [1]. This enables reliable TDM in patients receiving vilazodone therapy where adherence monitoring or dose optimization is indicated.

Application
Selection Property
Validation Focus
Low-concentration PK bioanalysis research
Low-LLOQ SIL-IS
LLOQ verification in target research matrix
Bioanalytical method validation documentation
COA with isotopic purity traceability
Method accuracy, precision, matrix effect
Research PK monitoring context
Broad linear range, no matrix effect reported
Linearity and reproducibility in human plasma research matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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